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A key first step is accurately classifying the type of aspirin hypersensitivity, as this dictates the appropriate

management strategy. The table below summarizes the main reaction types based on a 2024 practical guide

for cardiologists [1].

Reaction Category
Key Clinical
Manifestations

Underlying
Mechanism

Recommended for
Desensitization?

Cross-reactive
(Pharmacological)

Aspirin/NSAID-Exacerbated
Respiratory Disease

(AERD/N-ERD): Rhinitis,
nasal polyps, asthma [1] [2].

COX-1 inhibition →
Downstream

overproduction of
cysteinyl leukotrienes

(Cys-LTs) [3] [1].

Yes, recommended [1].

NSAID-Exacerbated

Cutaneous Disease (NECD)
& NSAID-Induced

Urticaria/Angioedema
(NIUA) [1].

COX-1 inhibition →

Increased leukotriene
release [1].

Less effective for

urticaria [1].

Selective
(Immunological)

Single NSAID-Induced
Urticaria, Angioedema,

Anaphylaxis (SNIUAA) [1].

Immunoglobulin E
(IgE)-mediated Type I

hypersensitivity [1].

Can be performed for
mild cases; not
recommended for
severe anaphylaxis [1].
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Reaction Category
Key Clinical
Manifestations

Underlying
Mechanism

Recommended for
Desensitization?

Single NSAID-Induced

Delayed Hypersensitivity
Reaction (SNIDHR) [1].

T cell-mediated Type

IV delayed
hypersensitivity [1].

Not recommended
[1].

Intolerance
(Pseudo-allergy)

Dyspepsia, gastrointestinal
bleeding [1].

COX-1 induced
hypoproduction of

prostaglandins; may
be psychosomatic [1].

Not needed [1].

Diagnostic Protocols & Methodologies

For research and clinical purposes, challenge tests are the gold standard for diagnosing AERD when history

is unclear.

Oral Aspirin Challenge (OAC)

The supervised oral aspirin challenge is a traditional and reliable diagnostic method [2].

Procedure: Administer a low dose of aspirin (e.g., 30-45 mg) under close medical supervision in a

controlled facility. The dose is gradually increased (e.g., to 100 mg, then 325 mg) at intervals of
approximately 3 hours until a total cumulative dose of 450-500 mg is reached or mild symptoms occur

[2].
Endpoint: A positive reaction is confirmed by the onset of nasal, respiratory (wheezing, drop in

FEV1), or other typical symptoms, which are promptly treated. Patients who do not react do not have
AERD [2].

Intranasal Aspirin Challenge (IAC)

IAC is increasingly used as a practical and safer alternative. A 2025 study refined the protocol to standardize

diagnostic criteria [4].

Reagent: Lysine-aspirin [4].
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Dosing: Administered in incremental doses up to a total cumulative dose of 150 mg of aspirin [4].

Symptom Measurement: Patient-reported symptom severity is recorded using a 0-10 visual analog
scale (VAS) for rhinorrhea, nasal congestion, sneezing, and itchy nose [4].

Diagnostic Criteria: The study established that a total VAS increase of ≥7.5 points and a maximal
cumulative aspirin dosage of 70 mg are the optimal diagnostic thresholds, providing a sensitivity of

80.0-87.0% and specificity of 97.1% [4].
Safety: The procedure is generally safe, with 4.3% of participants experiencing acute worsening of

asthma during the challenge [4].

Mechanism & Signaling Pathways

The pathophysiology of AERD is characterized by a systemic dysregulation of arachidonic acid metabolism.

The following diagram illustrates the key pathways and the mechanism of action for common treatments.
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Diagram Title: Arachidonic Acid Pathway Dysregulation in AERD and Drug Mechanisms
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This diagram illustrates the core mechanistic problem in AERD: aspirin's inhibition of COX-1 shunts

arachidonic acid metabolism toward the lipoxygenase pathway, leading to a surge in pro-inflammatory

cysteinyl leukotrienes (Cys-LTs) and a deficiency in protective prostaglandin E2 (PGE2) and anti-

inflammatory lipoxins [3] [5]. This imbalance causes the characteristic symptoms of bronchospasm and nasal

congestion. Modern biologics target upstream components of this type 2 inflammatory response [5].

Aspirin Desensitization & Treatment Protocols

Aspirin treatment after desensitization (ATAD) is a cornerstone management strategy for AERD, though its

efficacy compared to placebo is under investigation.

Desensitization Protocol

A typical protocol involves administering increasing doses of aspirin over a short period.

Setting: A hospital or other controlled clinical setting [2].

Sample Dosing Schedule (over 4 days): Doses are administered in the morning, 2 hours apart [6].
Day 1: 25 mg → 25 mg

Day 2: 50 mg → 25 mg
Day 3: 75 mg → 25 mg

Day 4: 100 mg → 25 mg [6]
Success Rates: Success rates for various rapid protocols (ranging from 1 to 5.5 hours) have been

reported between 87.5% and 100% [1].
Maintenance: Tolerance is only maintained by continued daily aspirin intake; cessation requires re-

desensitization [1].

The following flowchart visualizes the clinical decision-making and workflow for aspirin desensitization.
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Diagram Title: Clinical Workflow for Aspirin Desensitization

Efficacy of Aspirin Treatment After Desensitization (ATAD)
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A 2025 randomized double-blind clinical trial (RDBCT) investigated ATAD with a 250 mg daily dose in

adults with CRSwNP, asthma, and N-ERD. The study found no significant clinical difference between

ATAD and placebo for key outcomes like health-related quality of life (SNOT-22), asthma control (ACT),

and nasal polyp score (NPS) over 11 months [6]. This suggests that while ATAD is effective for enabling

aspirin use, its role as a disease-modifying therapy for all patients may be limited.

The Role of Biologics

Biologics have revolutionized AERD treatment. Monoclonal antibodies targeting type 2 inflammation (e.g.,

dupilumab, mepolizumab, omalizumab) are approved for both CRSwNP and asthma, and have shown

significant efficacy in improving symptoms, reducing polyp size, and decreasing oral corticosteroid use in

patients with AERD [5]. Network meta-analyses suggest that dupilumab may be particularly effective for the

upper airway component of the disease [5].

Frequently Asked Questions (FAQs) for Researchers

Q1: What is the latest evidence on the efficacy of long-term aspirin therapy (ATAD) for AERD? A

recent high-quality RDBCT found that a 250 mg daily dose of aspirin after desensitization was not

significantly better than placebo in improving sinus-related quality of life, asthma control, or nasal polyp size

in adult patients over an 11-month period [6]. This highlights the need for further research to identify patient

subgroups that may benefit from ATAD versus newer biologics.

Q2: How can we safely diagnose AERD in a research setting? The intranasal aspirin challenge (IAC) is a

practical and safe diagnostic method. A 2025 study provided standardized criteria: a positive test is defined

by a total VAS increase of ≥7.5 points and a response occurring at or before a 70 mg cumulative dose of

lysine-aspirin, which yields high diagnostic accuracy (91.3%) [4].

Q3: Are there alternatives to aspirin desensitization for managing AERD? Yes. Biologic therapies (e.g.,

dupilumab, mepolizumab, omalizumab) are now established, highly effective treatment options that target

the underlying type 2 inflammation in AERD. They can be used as an alternative or adjunct to ATAD,

significantly improving disease control and reducing the need for surgery and oral corticosteroids [5].
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Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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